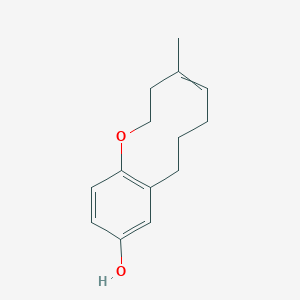
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol is a chemical compound belonging to the class of benzoxecins These compounds are characterized by a benzene ring fused to an oxecin ring, which is a seven-membered ring containing an oxygen atom The presence of a hydroxyl group at the 10th position and a methyl group at the 4th position further defines its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate oxecin precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the benzene ring.
Substitution: The methyl group or hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction may result in the formation of a fully saturated benzoxecin ring.
科学的研究の応用
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group and the benzoxecin ring play crucial roles in these interactions, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol: Lacks the methyl group at the 4th position.
4-methyl-2H-1-benzoxecin-10-ol: Lacks the tetrahydro structure, resulting in a different ring configuration.
Uniqueness
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol is unique due to the specific arrangement of its functional groups and the presence of both a hydroxyl and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol |
InChI |
InChI=1S/C14H18O2/c1-11-4-2-3-5-12-10-13(15)6-7-14(12)16-9-8-11/h4,6-7,10,15H,2-3,5,8-9H2,1H3 |
InChIキー |
XRPYIGNEYBFIKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCCC2=C(C=CC(=C2)O)OCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


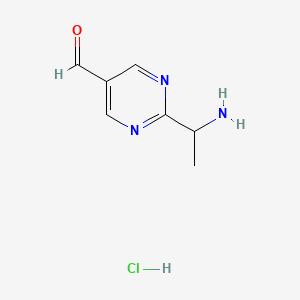
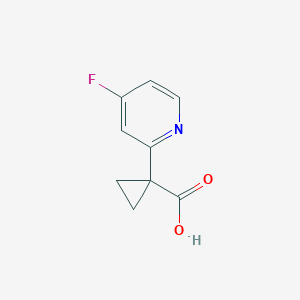


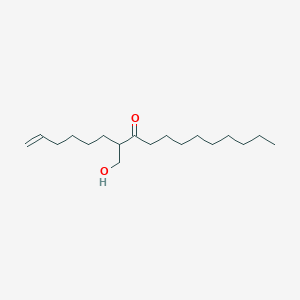
![5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15174639.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15174646.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
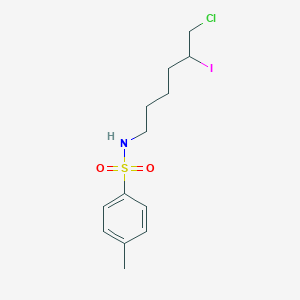
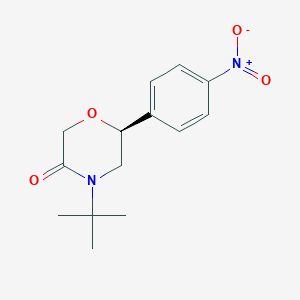
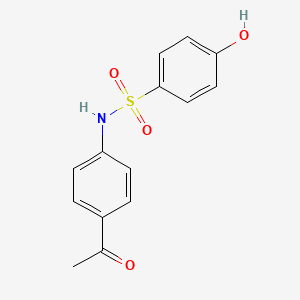

![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)
